molecular formula C10H15BO3 B1418831 [4-(1-Ethoxyethyl)phenyl]boronic acid CAS No. 1287753-39-2

[4-(1-Ethoxyethyl)phenyl]boronic acid

Cat. No.: B1418831
CAS No.: 1287753-39-2
M. Wt: 194.04 g/mol
InChI Key: OUASAVPZGSGDFJ-UHFFFAOYSA-N
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Description

“[4-(1-Ethoxyethyl)phenyl]boronic acid” is a chemical compound with the molecular weight of 194.04 . It is a white powder and its IUPAC name is 4-(1-ethoxyethyl)phenylboronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . They are utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Seawater Desalination

Boronic acids, due to their ability to form complexes with various substances, play a significant role in the removal of boron from seawater, which is a critical step in desalination processes for producing drinking water. The speciation of boric acid as a function of the feed solution's pH is a major factor influencing the rejection of boron by reverse osmosis membranes, highlighting the intricate relationship between boric acid speciation and several operating parameters (Kha L. Tu, L. Nghiem, & A. Chivas, 2010).

Drug Discovery

The inclusion of boronic acids in medicinal chemistry has seen a steady increase due to their potential to enhance the potency of drugs or improve their pharmacokinetics profiles. Boronic acids' unique properties, such as forming reversible covalent bonds with diols, have made them attractive in drug discovery, leading to the approval of several boronic acid drugs by regulatory agencies (J. Plescia & N. Moitessier, 2020).

Organic Optoelectronics

In the realm of organic light-emitting diodes (OLEDs), boronic acid-based materials, such as BODIPY, have emerged as promising candidates for active materials. Their structural design and synthesis have been key to developing OLED devices with potential applications ranging from sensors to display technologies (B. Squeo & M. Pasini, 2020).

Chemical Sensing

Boronic acid sensors with double recognition sites have been developed for high-affinity and selectivity in detecting various substances, including carbohydrates and ions. These sensors utilize the reversible and covalent binding properties of boronic acids to improve the performance of chemical sensors (Zhancun Bian et al., 2019).

Fire Retardant and Wood Preservation

Boron compounds are used in fire retardant and wood preservative treatments, especially for outdoor applications. Their dual functionality has been explored to achieve resistance to both fire and biodegradation, highlighting the need for innovative systems that can effectively fix boron into the wood (D. Marney & L. J. Russell, 2008).

New Drug Design

The peculiar properties of boron, straddling the line between metals and non-metals, offer unique opportunities in drug design. Boron's electron deficiency and versatility in forming complexes can lead to innovative drugs with enhanced binding capacities to target receptors, advocating for further exploration into boron-containing compounds for medicinal applications (L. Ciani & S. Ristori, 2012).

Mechanism of Action

Target of Action

The primary target of [4-(1-Ethoxyethyl)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, this compound, which is formally nucleophilic, is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which this compound participates, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is recommended to be stored at temperatures between 0-8°C .

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a critical step in the synthesis of many organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For example, the rate of the Suzuki–Miyaura coupling reaction can be affected by the concentration of this compound . Additionally, the compound is known to be water-soluble, which may influence its action, efficacy, and stability .

Safety and Hazards

“[4-(1-Ethoxyethyl)phenyl]boronic acid” is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation .

Future Directions

Boronic acids, including “[4-(1-Ethoxyethyl)phenyl]boronic acid”, have potential for diverse applications. They are increasingly being used in research, particularly in the development of therapeutics and separation technologies . Their ability to form boronate esters with diols makes them useful in various areas such as biological labeling, protein manipulation and modification, and the development of therapeutics .

Biochemical Analysis

Biochemical Properties

[4-(1-Ethoxyethyl)phenyl]boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to serine proteases, inhibiting their activity by forming a covalent bond with the active site serine residue. Additionally, this compound can interact with glycoproteins and glycolipids by binding to their carbohydrate moieties, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression patterns. Additionally, this compound can modulate cellular metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diols, which allows it to inhibit enzymes that have serine or threonine residues in their active sites. This inhibition can lead to changes in enzyme activity and subsequent alterations in cellular processes. Furthermore, this compound can affect gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in carbohydrate metabolism, such as hexokinase and phosphofructokinase, leading to altered glucose utilization and energy production. Additionally, this compound can affect lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, it can be directed to the mitochondria, where it affects metabolic processes and energy production .

Properties

IUPAC Name

[4-(1-ethoxyethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-14-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUASAVPZGSGDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901280648
Record name B-[4-(1-Ethoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287753-39-2
Record name B-[4-(1-Ethoxyethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287753-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(1-Ethoxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901280648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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